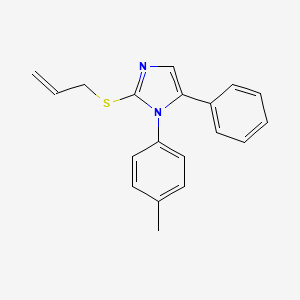
2-(allylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(allylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains phenyl and p-tolyl groups, which are types of aromatic hydrocarbons .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through multi-step organic reactions. For instance, the tolyl groups could be introduced into the compound through reactions like Williamson etherification or C-C coupling .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring might participate in electrophilic substitution reactions .Scientific Research Applications
Corrosion Inhibition
2-(allylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole and similar imidazole derivatives have been explored for their corrosion inhibition properties. Studies have shown that imidazole compounds, including those with phenyl and tolyl groups, can significantly inhibit the corrosion of various metals in acidic environments. These inhibitors work by forming a protective monolayer on the metal surface, reducing the rate of corrosion. The adsorption of these molecules typically follows Langmuir isotherms, indicating a strong and specific interaction with the metal surface. The effectiveness of these inhibitors is often dependent on the molecular structure and the environment, such as the pH level of the solution (He et al., 2014; Ćurković et al., 2010).
Antimicrobial Activity
Certain imidazole derivatives have shown promise in antimicrobial applications. Research into novel imidazole compounds, such as those with chloro, dimethyl, and phenyl or tolyl substituents, has revealed their potential in inhibiting bacterial growth. These compounds have demonstrated significant antibacterial activity against a range of gram-positive and gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents. The molecular structure, including specific substitutions on the imidazole ring, plays a crucial role in determining their efficacy and spectrum of activity (Smitha et al., 2018).
Interaction with Metal Surfaces
The interaction of imidazole derivatives, including those related to 2-(allylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole, with metal surfaces has been a subject of interest, particularly in the context of corrosion inhibition. These studies often employ a combination of experimental techniques and computational modeling to understand how these molecules adsorb onto metal surfaces and how their structure influences their inhibitory effectiveness. This research is crucial for designing more effective corrosion inhibitors and understanding the fundamental processes at the metal-solution interface (Ech-chihbi et al., 2020).
Molecular Docking Studies
Imidazole derivatives are also investigated through molecular docking studies to understand their interaction with biological targets, such as enzymes and receptors. These studies help in identifying potential therapeutic applications of imidazole compounds by predicting their binding affinity and mode of action at the molecular level. Such research is foundational in the drug discovery process, aiding in the design of new compounds with desired biological activities (Smitha et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1-(4-methylphenyl)-5-phenyl-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S/c1-3-13-22-19-20-14-18(16-7-5-4-6-8-16)21(19)17-11-9-15(2)10-12-17/h3-12,14H,1,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCYNHFFFZPUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC=C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2962582.png)

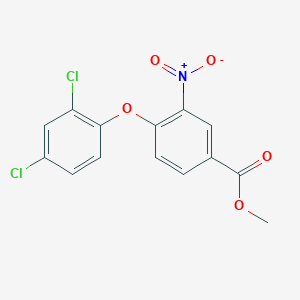
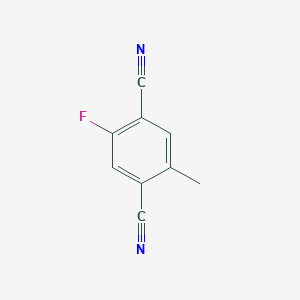
![2-((2,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2962592.png)
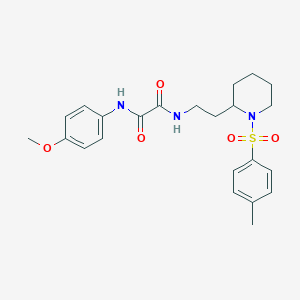

![2-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2962596.png)
![1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2962599.png)
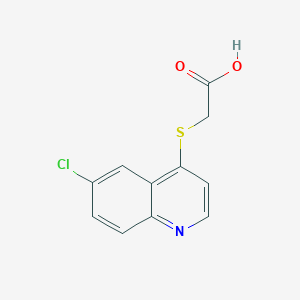
![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)
![8-bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2962605.png)